molecular formula C9H7ClN2O2 B12878587 2-(Aminomethyl)benzo[d]oxazole-4-carbonyl chloride

2-(Aminomethyl)benzo[d]oxazole-4-carbonyl chloride

Cat. No.: B12878587
M. Wt: 210.62 g/mol
InChI Key: FYYZHBJHAPGJFZ-UHFFFAOYSA-N
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Description

2-(Aminomethyl)benzo[d]oxazole-4-carbonyl chloride is a heterocyclic compound with the molecular formula C9H7ClN2O2. It is a derivative of benzo[d]oxazole, which is a bicyclic structure containing both benzene and oxazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)benzo[d]oxazole-4-carbonyl chloride typically involves the reaction of 2-(aminomethyl)benzo[d]oxazole with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acid chloride . The general reaction scheme is as follows:

    Starting Material: 2-(aminomethyl)benzo[d]oxazole

    Reagent: Thionyl chloride or oxalyl chloride

    Conditions: Anhydrous solvent (e.g., dichloromethane), room temperature or slightly elevated temperature

    Product: this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)benzo[d]oxazole-4-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, tetrahydrofuran (THF)

    Catalysts: Base catalysts such as triethylamine or pyridine

    Conditions: Room temperature to slightly elevated temperatures

Major Products

    Amides: Formed by reaction with amines

    Esters: Formed by reaction with alcohols

    Thioesters: Formed by reaction with thiols

    Carboxylic Acids: Formed by hydrolysis

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)benzo[d]oxazole-4-carbonyl chloride depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The carbonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . The oxazole ring may also participate in π-π stacking interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Aminomethyl)benzo[d]oxazole-4-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. The presence of both an aminomethyl group and a carbonyl chloride group allows for diverse chemical transformations and applications .

Properties

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

IUPAC Name

2-(aminomethyl)-1,3-benzoxazole-4-carbonyl chloride

InChI

InChI=1S/C9H7ClN2O2/c10-9(13)5-2-1-3-6-8(5)12-7(4-11)14-6/h1-3H,4,11H2

InChI Key

FYYZHBJHAPGJFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)CN)C(=O)Cl

Origin of Product

United States

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